1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine
Overview
Description
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine is a useful research compound. Its molecular formula is C12H16FN and its molecular weight is 193.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures often interact with receptors in the central nervous system. For example, many drugs that contain a fluorophenyl group are known to interact with G-protein coupled receptors (GPCRs), ion channels, or enzymes in the brain .
Mode of Action
The compound might bind to its target receptor, causing a conformational change that triggers a cascade of intracellular events. This could lead to changes in cell function, such as altered gene expression or enzyme activity .
Biochemical Pathways
The exact pathways affected would depend on the specific target of the compound. Many drugs that act on the central nervous system can influence neurotransmitter systems, such as the dopaminergic, serotonergic, or glutamatergic pathways .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure. Factors that could influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions .
Result of Action
The cellular and molecular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in neuronal firing rates to alterations in the levels of certain neurotransmitters .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound might be more or less effective at different pH levels, or its stability could be affected by high temperatures .
Biochemical Analysis
Biochemical Properties
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dopamine transporters and receptors, influencing dopamine-related signaling pathways . The nature of these interactions involves binding to the active sites of these proteins, thereby modulating their activity and affecting downstream signaling processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, including those involved in inflammation and pain response . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival, proliferation, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . For example, it has been shown to inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the synaptic cleft. This binding interaction can also lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. Additionally, the compound’s stability and degradation rate can influence its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and pain . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The primary metabolic pathways include hydroxylation and N-dealkylation, which lead to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential for side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular metabolism and energy production. The precise localization of the compound within the cell can affect its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9/h3-6H,7-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFFJVXTPQBZKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)F)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.